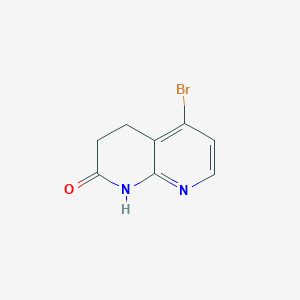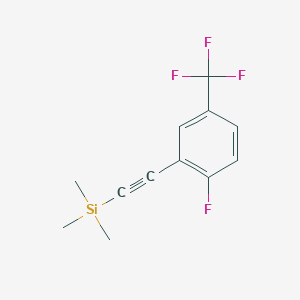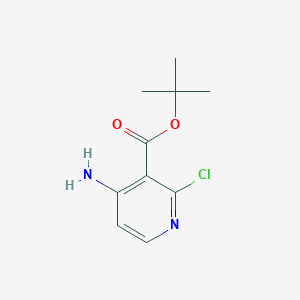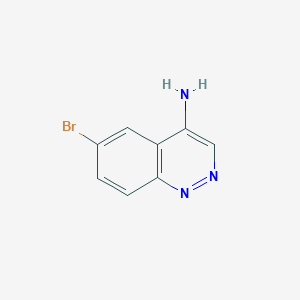
1-Methyl-1-vinylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-vinylcyclohexane is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group and another by a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methyl and vinyl groups. This process typically requires the use of strong bases or acids as catalysts to facilitate the addition of the methyl and vinyl groups to the cyclohexane ring. The reaction conditions often include elevated temperatures and pressures to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to optimize the efficiency and scalability of the production process, making it feasible for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-vinylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons by adding hydrogen atoms to the vinyl group.
Substitution: The compound can participate in substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1-vinylcyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential use as pharmaceuticals or bioactive compounds.
Medicine: The compound’s derivatives may exhibit therapeutic properties, making them candidates for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-vinylcyclohexane depends on the specific reactions it undergoes
Molecular Targets: Enzymes, receptors, and other proteins that facilitate chemical reactions or biological processes.
Pathways Involved: The compound may participate in metabolic pathways, signal transduction pathways, or other biochemical processes, depending on its specific application and context.
Comparación Con Compuestos Similares
1-Methyl-1-vinylcyclohexane can be compared to other similar compounds, such as:
Cyclohexane: The parent compound, which lacks the methyl and vinyl groups.
1-Methylcyclohexane: A derivative with only a methyl group attached to the cyclohexane ring.
Vinylcyclohexane: A derivative with only a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
21623-78-9 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1-ethenyl-1-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3 |
Clave InChI |
JFZPKTIPFQSYEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)




![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)



